molecular formula C14H18O2 B3314924 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene CAS No. 951890-20-3

3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Cat. No.: B3314924
CAS No.: 951890-20-3
M. Wt: 218.29 g/mol
InChI Key: CYYCTOCJUDWOJX-UHFFFAOYSA-N
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Description

3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound that features a tetrahydropyran ring attached to a phenyl group, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the formation of the tetrahydropyran ring followed by its attachment to the phenyl group and subsequent addition of the propene chain. One common method involves the use of platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using efficient catalytic systems such as lanthanide triflates or cobalt (salen) complexes. These catalysts facilitate the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins, providing high yields of the desired product under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation with catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the propene chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted phenyl or propene derivatives.

Scientific Research Applications

3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can act as a protecting group for alcohols, allowing for selective reactions in organic synthesis . Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is unique due to its combination of a tetrahydropyran ring, phenyl group, and propene chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler tetrahydropyran derivatives and other pyran compounds.

Properties

IUPAC Name

2-(4-prop-2-enylphenoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-5-12-7-9-13(10-8-12)16-14-6-3-4-11-15-14/h2,7-10,14H,1,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYCTOCJUDWOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239566
Record name Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-20-3
Record name Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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